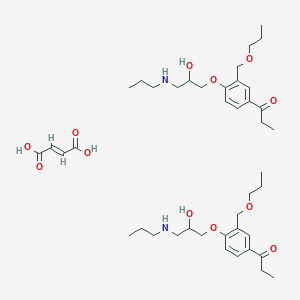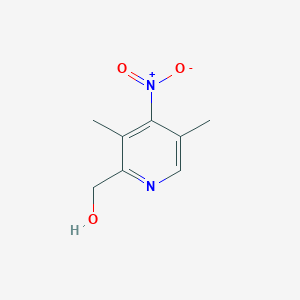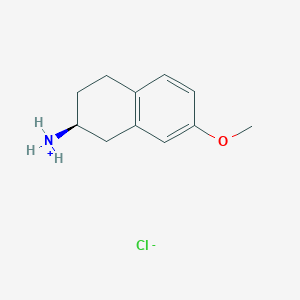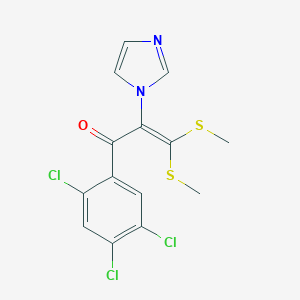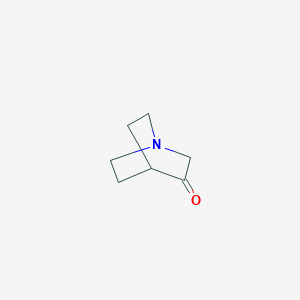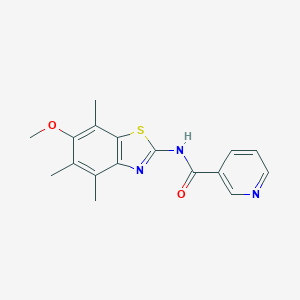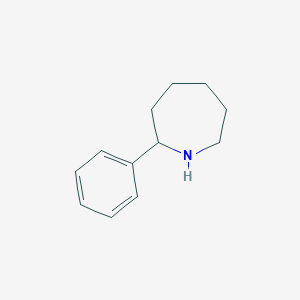
2-Phenylazepane
Übersicht
Beschreibung
2-Phenylazepane, also known as Hexahydro-2-phenyl-1H-azepine or 2-Phenyl-hexamethylenimine, is a compound with the molecular formula C12H17N . It has a molecular weight of 175.27 . It is used in the preparation of pyrrolylphenylsulfonates as dopamine D3 antagonists as well as in the preparation of substituted amidothiophene derivatives for use as 11-β-HSD1 inhibitors .
Synthesis Analysis
The synthesis of 2,2-disubstituted azepanes was accomplished from N-tert-butoxy(N-Boc)-2-phenylazepane by treatment with butyllithium then electrophilic quench . The lithiation was followed by in situ ReactIR spectroscopy and the rate of rotation of the carbamate was determined by variable temperature (VT)-NMR spectroscopy and by DFT studies .Molecular Structure Analysis
The molecular structure of 2-Phenylazepane is represented by the formula C12H17N .Chemical Reactions Analysis
The reaction synthesis of poly [ (phenylazepane-2-one)-co- (pyrrole)] abbreviated poly (PAP) has been carried out in dichloromethane . The reaction yield was 85% at a temperature of 25 °C for 4 h using 4% of catalyst .Physical And Chemical Properties Analysis
2-Phenylazepane has a density of 0.9±0.1 g/cm3 . It has a boiling point of 276.8±19.0 °C at 760 mmHg . The compound has a molar refractivity of 55.5±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Conductive Polymers
2-Phenylazepane is used in the synthesis of conductive polymers. An effective technique has been proposed to synthesize a novel polymer, based on the copolymerization of pyrrole with a synthesized monomer (phenylazepane-2-one), combining the character of both conductivity and solubility .
Improved Solubility and Conductivity
The copolymerization of pyrrole and phenylazepane-2-one results in a polymer with improved solubility and conductivity properties . This allows for direct application of the polymer on all desired surfaces rather than conventional materials .
Thermal Stability
The synthesized polymer exhibits thermal stability up to 333 °C, as evaluated by differential scanning calorimetry and thermal gravimetric analysis .
Semiconductor Behavior
The synthesized polymer exhibits semiconductor behavior, as proven by the evolution of ac electrical conductivity and dielectric properties as a function of frequency and temperature .
Solubility in Various Solvents
Solubility tests have confirmed the solubility of the synthesized polymer in various common solvents .
Potential Applications in Biosynthesis
Wirkmechanismus
Target of Action
2-Phenylazepane is a chemical compound with the molecular formula C12H17N . It has been used in the preparation of pyrrolylphenylsulfonates as dopamine D3 antagonists . The dopamine D3 receptor is a protein that is encoded by the DRD3 gene in humans . This receptor is a target for drugs in many mental disorders and neurodegenerative diseases.
Mode of Action
It is known that it can interact with the dopamine d3 receptors . The interaction of 2-Phenylazepane with these receptors could lead to changes in neurotransmission, which could have effects on mood, cognition, and behavior .
Biochemical Pathways
2-Phenylazepane may affect the dopaminergic pathways in the brain, particularly those involving the D3 receptors . The downstream effects of this interaction could include changes in neurotransmitter release, neuronal firing rates, and synaptic plasticity .
Result of Action
The molecular and cellular effects of 2-Phenylazepane’s action would depend on its interaction with the D3 receptors and the subsequent changes in the dopaminergic pathways . These effects could potentially influence various neurological and psychological processes.
Safety and Hazards
In case of eye contact with 2-Phenylazepane, it is recommended to flush the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention . In case of inhalation, remove to fresh air. In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention .
Eigenschaften
IUPAC Name |
2-phenylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-3-7-11(8-4-1)12-9-5-2-6-10-13-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRVVKIFIHGQCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403201 | |
| Record name | 2-phenylazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylazepane | |
CAS RN |
3466-82-8 | |
| Record name | 2-Phenylazepane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3466-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-phenylazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Can you elaborate on the reactivity of N-Boc-2-phenylazepane and its application in synthesizing 2,2-disubstituted azepanes?
A1: Research indicates that N-tert-butoxycarbonyl (N-Boc)-2-phenylazepane can be effectively lithiated using butyllithium. [] This lithiation occurs at the alpha position relative to the nitrogen atom. Subsequent treatment with various electrophiles allows for the introduction of diverse substituents at this position, leading to the formation of 2,2-disubstituted azepanes. This approach offers a versatile route for synthesizing a range of 2,2-disubstituted azepanes. Interestingly, while most electrophiles react at the alpha position, cyanoformates and chloroformates exhibit different reactivity, leading to ortho-substituted products. [] This highlights the influence of the electrophile's nature on the reaction outcome.
Q2: The research mentions investigating the lithiation of N-Boc-2-phenylazepane. What techniques were employed to study this process, and what insights were gained?
A2: The lithiation of N-Boc-2-phenylazepane was monitored in real-time using in situ ReactIR spectroscopy. [] This technique allowed researchers to track the reaction progress and identify key intermediates. Additionally, variable temperature (VT) NMR spectroscopy, coupled with Density Functional Theory (DFT) calculations, provided valuable information about the rotational dynamics of the carbamate moiety within the molecule. [] These combined approaches provided a comprehensive understanding of the lithiation process and its impact on the molecule's structural features.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)


![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)

![N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B120390.png)
